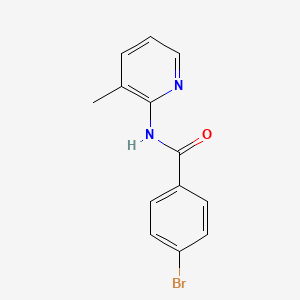

4-bromo-N-(3-methylpyridin-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Intermolecular Interactions in Benzamide Derivatives

A study by Saeed et al. (2020) explores the synthesis, X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations of two new antipyrine derivatives, including benzamide compounds. These compounds exhibit significant intermolecular interactions, such as hydrogen bonds and π-interactions, which are crucial for understanding the solid-state structure and potential applications in materials science and molecular engineering (Saeed et al., 2020).

Pharmacokinetics and Anti-fibrosis Potential

Kim et al. (2008) investigated the pharmacokinetics, metabolism, and tissue distribution of a novel ALK5 inhibitor, highlighting its potential as an anti-fibrotic drug. While focusing on a different benzamide derivative, this study underlines the importance of pharmacokinetic studies in the development of new therapeutics (Kim et al., 2008).

Anti-cancer Activity of Quinuclidinone Derivatives

Research by Soni et al. (2015) on novel quinuclidinone derivatives as potential anti-cancer agents involves the synthesis and evaluation of benzamide compounds. This highlights the ongoing search for new anti-cancer compounds and the role of benzamide derivatives in medicinal chemistry (Soni et al., 2015).

Antibacterial Study of Benzamide Derivatives

Adam et al. (2016) synthesized and characterized 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide, demonstrating its antibacterial activity. This research contributes to understanding the potential antibacterial properties of benzamide derivatives and their applications in combating microbial infections (Adam et al., 2016).

Synthesis and Crystal Structure Analysis

Wang et al. (2008) focused on the synthesis and crystal structure analysis of a Schiff base compound related to benzamide derivatives. The study provides valuable information on the structural aspects of these compounds, which is essential for their application in material science and chemical synthesis (Wang et al., 2008).

Mecanismo De Acción

Target of Action

The primary target of 4-bromo-N-(3-methylpyridin-2-yl)benzamide is Mycobacterium tuberculosis H37Ra . This bacterium is the causative agent of tuberculosis (TB), a major global health concern .

Mode of Action

It is known to exhibit significant anti-tubercular activity against mycobacterium tuberculosis h37ra . The compound interacts with the bacterium, leading to changes that inhibit its growth and proliferation .

Biochemical Pathways

Given its anti-tubercular activity, it is likely that the compound interferes with essential metabolic pathways in mycobacterium tuberculosis h37ra .

Result of Action

The result of the action of this compound is the inhibition of Mycobacterium tuberculosis H37Ra growth and proliferation . This leads to a decrease in the bacterial load, contributing to the control and treatment of tuberculosis .

Propiedades

IUPAC Name |

4-bromo-N-(3-methylpyridin-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2O/c1-9-3-2-8-15-12(9)16-13(17)10-4-6-11(14)7-5-10/h2-8H,1H3,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIMPNUNISXMIQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)NC(=O)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

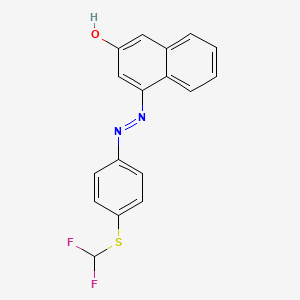

![(E)-3-(3,4-Dimethoxyphenyl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2741305.png)

![2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]-N-(3-ethoxyphenyl)acetamide](/img/structure/B2741309.png)

![N-[Cyano-(2-fluorophenyl)methyl]-3-(5-methyl-1H-1,2,4-triazol-3-yl)benzamide](/img/structure/B2741311.png)

![4-[3-amino-4-(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B2741314.png)